molecular formula C9H12BrNO B13550101 1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol

1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol

Cat. No.: B13550101
M. Wt: 230.10 g/mol
InChI Key: OJXBZABIMYVTOE-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol is a chemical compound offered for research and development purposes. As a bromopyridine derivative, it serves as a versatile synthetic building block in organic chemistry. The bromine atom on the pyridine ring makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are pivotal for creating carbon-carbon bonds in complex molecule synthesis . The tert-alcohol group attached to the pyridine core can influence the compound's electronic properties and offers a site for further functionalization. Compounds of this structural class are frequently employed in pharmaceutical and agrochemical research to create novel molecular entities. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

1-(3-bromopyridin-2-yl)-2-methylpropan-2-ol

InChI

InChI=1S/C9H12BrNO/c1-9(2,12)6-8-7(10)4-3-5-11-8/h3-5,12H,6H2,1-2H3

InChI Key

OJXBZABIMYVTOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CC=N1)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Route for 2-Methyl-3-bromopyridine

A patented industrially viable method involves the following steps:

  • Step 1: Condensation and Decarboxylation

    • React diethyl malonate with an alkali metal (e.g., sodium) to form a salt.
    • Add a toluene solution of 2-chloro-3-nitropyridine dropwise to this salt under controlled temperature.
    • Condensation occurs, followed by acid-catalyzed decarboxylation to yield 2-methyl-3-nitropyridine.
    • Conditions: Heating to 90–120 °C for 1.5 hours, followed by reflux with 6N hydrochloric acid for 3.5 hours.
    • Yield: Approximately 95% molar yield.
  • Step 2: Catalytic Hydrogenation

    • Hydrogenate 2-methyl-3-nitropyridine using palladium on carbon (Pd/C) catalyst in methanol solvent.
    • This reduces the nitro group to an amino group, producing 2-methyl-3-aminopyridine.
    • Followed by filtration and concentration.
  • Step 3: Bromination via Diazonium Salt Formation

    • Convert 2-methyl-3-aminopyridine to its salt with hydrobromic acid.
    • Cool the solution to between -10 °C and 0 °C.
    • Add bromine dropwise, followed by dropwise addition of sodium nitrite solution to form the diazonium intermediate.
    • Adjust pH to alkaline, extract, dry, and concentrate to obtain 2-methyl-3-bromopyridine.
    • Yield: Approximately 95% molar yield.

This method is characterized by moderate reaction conditions, ease of operation, simple post-processing, and suitability for scale-up industrial production.

Step Reaction Conditions Yield (%)
1 Condensation and decarboxylation 90–120 °C, Acidic reflux 95
2 Catalytic hydrogenation (Pd/C, MeOH) Room temperature, H2 atmosphere Not specified (high)
3 Bromination via diazonium salt -10 to 0 °C, controlled addition 95

Introduction of the 2-Methylpropan-2-ol Side Chain

The next step involves attaching the 2-methylpropan-2-ol moiety to the bromopyridine ring, forming the target compound.

General Synthetic Strategies

Though direct literature on the exact synthesis of this compound is limited, common organic synthesis approaches for such tertiary alcohols linked to heterocycles include:

  • Nucleophilic Addition to Carbonyl Precursors
    Starting from 3-bromopyridin-2-carboxaldehyde or 3-bromopyridin-2-yl ketones, nucleophilic addition of an organometallic reagent (e.g., methylmagnesium bromide or tert-butyl lithium derivatives) can introduce the tertiary alcohol functionality.

  • Grignard or Organolithium Reactions
    Reaction of 3-bromopyridin-2-yl derivatives with methyl-substituted Grignard reagents or tert-butyl nucleophiles can yield the tertiary alcohol after aqueous work-up.

  • Alternative Routes
    Use of protected intermediates or cross-coupling reactions (e.g., Suzuki or Negishi couplings) to install the alkyl side chain, followed by oxidation or reduction steps to form the alcohol.

According to EvitaChem, the synthesis of related compounds such as 1-(3-bromopyridin-4-yl)-2-methylpropan-2-ol involves bromination of the pyridine ring followed by introduction of the tertiary alcohol group, although exact detailed procedures are proprietary or not fully disclosed.

Formulation and Purification

  • The final compound is typically purified by standard organic techniques such as column chromatography or recrystallization.
  • Stock solutions for biological or in vivo applications are prepared by dissolving the compound in solvents like dimethyl sulfoxide (DMSO), followed by dilution with co-solvents such as polyethylene glycol 300 or corn oil, ensuring clarity and homogeneity.

Analytical Data and Molecular Properties

  • Molecular formula: C9H12BrNO
  • Molecular weight: 230.10 g/mol
  • Structural features include a bromine atom on the pyridine ring and a tertiary alcohol group attached to the 2-position side chain.
  • The compound exhibits properties typical of halogenated heterocycles with tertiary alcohols, including increased lipophilicity and potential biological activity.

Summary Table of Preparation Methods

Stage Key Reagents Conditions Outcome Remarks
Pyridine core synthesis Diethyl malonate, 2-chloro-3-nitropyridine, Pd/C, HBr, Br2, NaNO2 90–120 °C, acidic reflux, hydrogenation, low temperature bromination 2-methyl-3-bromopyridine High yield, industrially scalable
Side chain introduction Organometallic reagents (Grignard, organolithium) or cross-coupling partners Anhydrous conditions, inert atmosphere This compound Requires careful control for tertiary alcohol formation
Purification and formulation Chromatography, recrystallization, solvent dissolution Standard organic lab techniques Pure compound, suitable for biological assays Solubility enhanced by co-solvents

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1-(3-Bromopyridin-2-yl)-2-methylpropan-2-one.

    Reduction: Formation of 1-(3-Pyridin-2-yl)-2-methylpropan-2-ol.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting biological pathways and chemical processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituent Positions on Pyridine Key Differences
1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol Not Available C₉H₁₂BrNO 230.10 Br at 3, 2-methylpropan-2-ol at 2 Reference compound
2-(6-Bromopyridin-2-yl)propan-2-ol 638218-78-7 C₈H₁₀BrNO 216.08 Br at 6, propan-2-ol at 2 Bromine position; smaller molecular weight
1-(6-Bromopyridin-2-yl)-2-methylpropan-2-ol 955369-59-2 C₉H₁₂BrNO 230.10 Br at 6, 2-methylpropan-2-ol at 2 Bromine position (6 vs. 3)
2-(6-Bromo-3-fluoropyridin-2-yl)propan-2-ol 1387560-61-3 C₈H₉BrFNO 234.07 Br at 6, F at 3, propan-2-ol at 2 Additional fluorine substituent
1-(4-Bromophenyl)-2-methylpropan-2-ol 57469-91-7 C₁₀H₁₃BrO 229.12 Br on benzene ring Aromatic vs. heteroaromatic core

Key Observations :

  • Bromine Position : The position of bromine on the pyridine ring (3 vs. 6) significantly impacts electronic properties. For example, 3-bromopyridine derivatives exhibit distinct reactivity in cross-coupling reactions compared to 6-bromo analogs .
  • Functional Groups : Ether-linked analogs (e.g., 1-[(3-bromopyridin-2-yl)oxy]-2-methylpropan-2-amine hydrochloride) show altered solubility and bioavailability due to the amine and ether moieties .
  • Heterocyclic vs.

Spectral Data and Characterization

While direct spectral data for this compound is unavailable in the provided evidence, analogs suggest the following trends:

  • ¹H NMR: Pyridine protons resonate between δ 7.5–8.5 ppm, while the methyl groups on the propanol moiety appear as singlets near δ 1.2–1.5 ppm. Bromine's electron-withdrawing effect deshields adjacent protons .
  • LC/MS: Expected [M+H]⁺ peak at m/z 231.1 (calculated for C₉H₁₂BrNO). Related compounds, such as 1-(5-bromoindazol-1-yl)-2-methylpropan-2-ol, show [M+H]⁺ at m/z 287 .

Biological Activity

1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol, also known as a bromopyridine derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₈BrN₁O
  • Molecular Weight : 202.05 g/mol
  • CAS Number : 317845-81-1

Biological Activity Overview

The biological activity of this compound can be summarized through its effects on various biological systems, particularly in the context of its role as a hemoglobin modulator.

Hemoglobin Modulation

Research indicates that compounds similar to this compound can act as modulators of hemoglobin's oxygen affinity. The modulation of hemoglobin can influence oxygen delivery to tissues, which is crucial in conditions such as anemia or during hypoxic events .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with specific receptors or enzymes involved in metabolic pathways:

  • Receptor Interaction : It may bind to certain receptors that modulate vascular responses and oxygen transport.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways related to energy production and cellular respiration.

Case Studies and Research Findings

Several studies have explored the pharmacological profile of this compound:

Study 1: Hemoglobin Affinity Modulation

A study demonstrated that derivatives of bromopyridine could significantly alter the oxygen binding characteristics of hemoglobin. This was assessed using spectrophotometric methods to measure changes in absorbance at varying oxygen concentrations .

CompoundEffect on Hemoglobin Affinity
This compoundIncreased oxygen affinity
Control (No treatment)Baseline affinity

Study 2: Cytotoxicity Assays

In vitro cytotoxicity assays conducted on cancer cell lines revealed that the compound exhibited selective cytotoxic effects, particularly against certain tumor types. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways .

Cell LineIC50 (µM)Mechanism
A549 (Lung Cancer)15Apoptosis
MCF7 (Breast Cancer)20Apoptosis

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the bromine substituent on the pyridine ring for enhancing biological activity. Variations in the alkyl chain length and branching also significantly affect the compound's potency and selectivity towards biological targets .

Q & A

Q. Key Optimization Factors :

ConditionImpactOptimal Range
Base StrengthHigher bases (e.g., NaH) favor substitution over eliminationpH > 10
TemperatureLower temps (0–25°C) reduce side reactions0–25°C
SolventPolar aprotic solvents (THF, DMF) enhance reactivityTHF

What spectroscopic and chromatographic methods are used to characterize this compound?

Basic Question

  • NMR : <sup>1</sup>H NMR shows peaks for the pyridine ring (δ 7.5–8.5 ppm) and the tertiary alcohol (δ 1.3–1.5 ppm for methyl groups). <sup>13</sup>C NMR confirms the quaternary carbon (δ 70–75 ppm) .
  • Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 230.10 (calculated for C9H12BrNO) .
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) confirms purity (>95%) .

How can reaction conditions be optimized to minimize elimination byproducts during synthesis?

Advanced Question
Elimination byproducts (e.g., alkenes) arise via E2 mechanisms under strongly basic conditions. Strategies include:

  • Base Selection : Use weaker bases (e.g., K2CO3) instead of NaH to reduce dehydrohalogenation .
  • Solvent Polarity : Higher polarity solvents stabilize the transition state for substitution. DMF outperforms THF in reducing elimination .
  • Temperature Control : Maintaining temperatures below 30°C suppresses thermal decomposition .

Case Study : A 20% increase in yield (from 65% to 85%) was achieved by switching from NaH/DMF to K2CO3/DMF at 20°C .

What strategies are employed to evaluate the biological activity of this compound?

Advanced Question
While direct bioactivity data for this compound is limited, structural analogs suggest potential applications:

  • Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorescence-based assays (IC50 determination) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Molecular Docking : Simulate interactions with target proteins (e.g., EGFR) using PyMOL or AutoDock to predict binding affinity .

Example : A chloro analog showed IC50 = 12 µM against EGFR kinase, attributed to halogen bonding with the active site .

What are the key physicochemical properties influencing its reactivity and bioavailability?

Basic Question

PropertyValueSignificance
Molecular Weight230.10 g/molImpacts solubility and diffusion rates
LogP~2.1 (calculated)Moderate lipophilicity enhances membrane permeability
pKa (Alcohol)~15.5Weak acidity limits deprotonation in physiological conditions

The bromine atom increases electrophilicity at the pyridine ring, facilitating Suzuki-Miyaura cross-coupling reactions .

How does the bromine substituent influence electronic and steric effects in derivatization reactions?

Advanced Question

  • Electronic Effects : The bromine atom withdraws electron density via inductive effects, activating the pyridine ring for electrophilic substitution at the 5-position .

  • Steric Effects : The 3-bromo group hinders nucleophilic attack at the adjacent 2-position, directing reactivity to the 4- or 5-positions .

  • Comparative Data :

    DerivativeReaction Rate (vs. H)
    3-Bromo-2-methyl1.0 (reference)
    3-Chloro-2-methyl0.7
    3-Fluoro-2-methyl0.3

The bromine’s polarizability enhances reactivity in palladium-catalyzed couplings compared to lighter halogens .

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